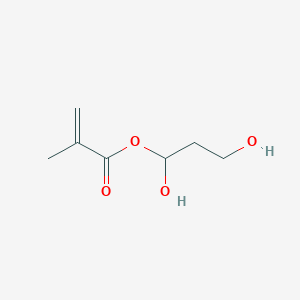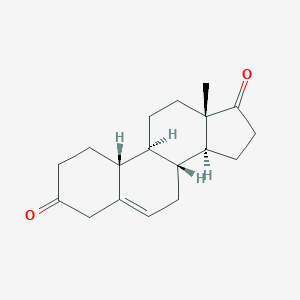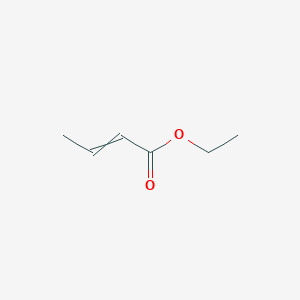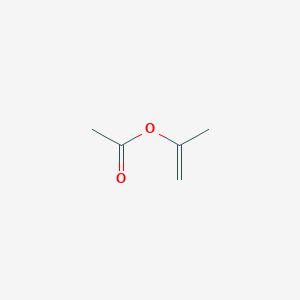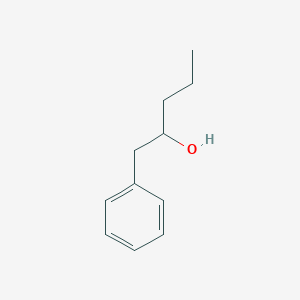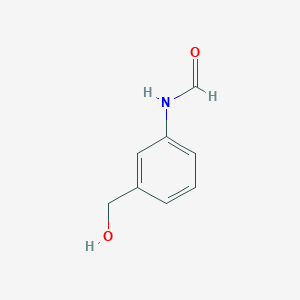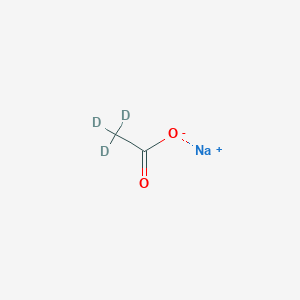![molecular formula C9H18O4 B045778 1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- CAS No. 115859-35-3](/img/structure/B45778.png)
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as CPMM and is a derivative of cyclopentanediol. CPMM has been extensively studied for its ability to act as a potential anti-cancer agent, and its synthesis method, mechanism of action, and biochemical and physiological effects have been well documented.
Mechanism Of Action
The mechanism of action of CPMM involves its ability to induce apoptosis in cancer cells by activating the caspase pathway. CPMM also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are necessary for cell division. These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical And Physiological Effects
CPMM has been shown to have a low toxicity profile and is well tolerated in animal studies. CPMM has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One of the advantages of CPMM is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of CPMM is its limited solubility in water, which may make it difficult to administer in certain applications.
Future Directions
Future research on CPMM should focus on its potential therapeutic applications in cancer treatment and other diseases. Studies should also investigate the optimal dosing and administration of CPMM and its potential interactions with other drugs. Additionally, research should be conducted to improve the solubility and bioavailability of CPMM to enhance its therapeutic potential.
Synthesis Methods
The synthesis of CPMM involves the reaction of 1,3-cyclopentadiene with formaldehyde and methanol in the presence of a catalyst. The resulting product is then treated with hydroxylamine to yield CPMM. This synthesis method has been optimized to produce high yields of CPMM with minimal impurities.
Scientific Research Applications
CPMM has been extensively studied for its potential therapeutic properties in cancer treatment. Research has shown that CPMM can induce apoptosis, or programmed cell death, in cancer cells. CPMM has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. These findings suggest that CPMM has the potential to be an effective anti-cancer agent.
properties
CAS RN |
115859-35-3 |
|---|---|
Product Name |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- |
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,3S,4R,5S)-4-(2-hydroxyethyl)-5-(methoxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C9H18O4/c1-13-5-7-6(2-3-10)8(11)4-9(7)12/h6-12H,2-5H2,1H3/t6-,7-,8+,9-/m1/s1 |
InChI Key |
CXCOWEMJOWWZHU-LURQLKTLSA-N |
Isomeric SMILES |
COC[C@H]1[C@@H](C[C@@H]([C@@H]1CCO)O)O |
SMILES |
COCC1C(CC(C1CCO)O)O |
Canonical SMILES |
COCC1C(CC(C1CCO)O)O |
synonyms |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



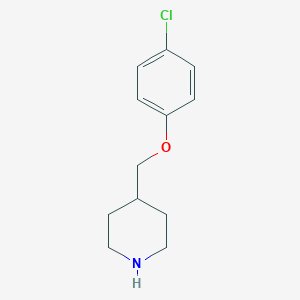
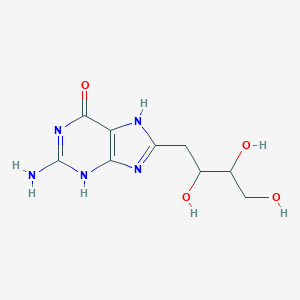
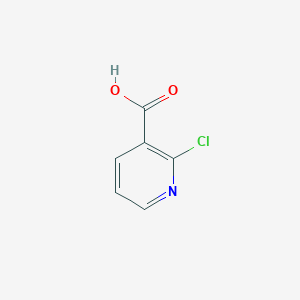
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
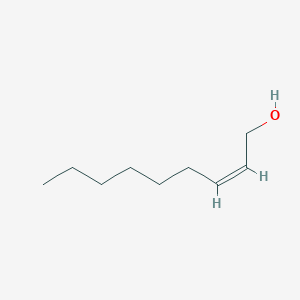
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
